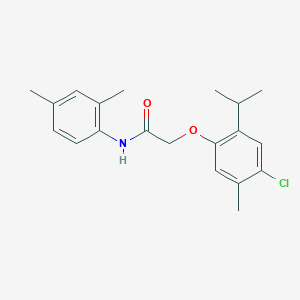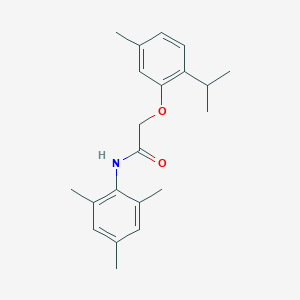
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the desired substituents.
Amidation: The amide group can be introduced by reacting the appropriate acyl chloride with an amine.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate would depend on its specific biological or chemical target. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-methylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance its ability to participate in halogen bonding, potentially affecting its interaction with biological targets.
Propriétés
Numéro CAS |
312940-14-0 |
|---|---|
Formule moléculaire |
C22H16BrNO3S |
Poids moléculaire |
454.3g/mol |
Nom IUPAC |
ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H16BrNO3S/c1-2-27-22(26)20-18(16-9-11-17(23)12-10-16)14-28-21(20)24-19(25)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,2H2,1H3,(H,24,25) |
Clé InChI |
VIYZYGGEKVANJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
![4-ethyl-2-methyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B375693.png)
![1-[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B375697.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B375698.png)
![1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B375699.png)
![N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-N-(1-hexyl-1H-benzimidazol-2-yl)amine](/img/structure/B375701.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375702.png)
![5-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375703.png)


![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B375707.png)
![2-(1H-indol-3-yl)-N-{(E)-[4-(2-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylidene}ethanamine](/img/structure/B375708.png)
![5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375709.png)
![1-(2-thienyl)ethanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B375711.png)
